Hydroxy Linoleins

Lipid Peroxidation Biomarker Stability Oxidative Stress

Hydroxy Linoleins are a complex mixture of oxidized triacylglycerol (TAG) species, comprising 132 possible mono-, di-, and tri-hydroxy isomers formed through the autoxidation of 1,2,3-trilinoleoyl glycerol (trilinolein) and subsequent reduction of the resultant hydroperoxides. Characterized by a molecular weight of 927.4 g/mol and a λmax of 234 nm, this mixture represents the stable, reduced end-products of triglyceride-bound linoleic acid oxidation.

Molecular Formula
Molecular Weight
Cat. No. B1163575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Linoleins
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Linoleins: Comprehensive Overview of Oxidized Triacylglycerol Mixtures for Lipid Peroxidation Research


Hydroxy Linoleins are a complex mixture of oxidized triacylglycerol (TAG) species, comprising 132 possible mono-, di-, and tri-hydroxy isomers formed through the autoxidation of 1,2,3-trilinoleoyl glycerol (trilinolein) and subsequent reduction of the resultant hydroperoxides . Characterized by a molecular weight of 927.4 g/mol and a λmax of 234 nm, this mixture represents the stable, reduced end-products of triglyceride-bound linoleic acid oxidation [1]. Unlike their reactive precursor hydroperoxides, Hydroxy Linoleins are chemically stable entities, making them valuable as potential markers of triglyceride lipid peroxidation in complex biological systems .

Why Generic Substitution of Hydroxy Linoleins with Alternative Lipid Oxidation Markers Fails


Generic substitution of Hydroxy Linoleins with alternative lipid peroxidation markers—such as free fatty acid hydroxyoctadecadienoic acids (HODEs) or hydroperoxides—is scientifically unsound due to fundamental differences in chemical stability and physiological context. For instance, while the free acid 11-HODE is unstable and readily converts to 9- and 13-HODE in acidic media (59% R conversion) [1], Hydroxy Linoleins represent the stable, reduced end-products of triglyceride-bound oxidation. Critically, linolein hydroperoxides are not readily reduced in human plasma in vitro , whereas Hydroxy Linoleins are formed via enzymatic reduction and are inherently stable. Substituting with HODEs, which differ in lipid class (free fatty acid vs. triacylglycerol), fails to capture the same compartmentalized oxidative stress in lipoprotein particles or cellular membranes, as Hydroxy Linoleins specifically reflect the oxidation state of intact, esterified linoleic acid pools [2].

Quantitative Evidence for Differentiation: Hydroxy Linoleins vs. Linolein Hydroperoxides and HODEs


Enhanced Chemical Stability of Hydroxy Linoleins vs. Linolein Hydroperoxides

Hydroxy Linoleins are explicitly characterized as possessing 'inherent stability compared to the precursor hydroperoxides' . While quantitative half-life data for linolein hydroperoxides is not provided, the functional consequence of this stability is the compound's viability as a 'potential marker of triglyceride lipid peroxidation in vivo' [1]. In contrast, the precursor linolein hydroperoxides are noted to be not readily reduced in human plasma in vitro, highlighting a key stability difference that limits their direct utility as stable biomarkers .

Lipid Peroxidation Biomarker Stability Oxidative Stress

Specificity of Hydroxy Linoleins as Markers of Triglyceride-Bound vs. Free Fatty Acid Oxidation

Hydroxy Linoleins are derived from the autoxidation of trilinolein, a triacylglycerol, and subsequent reduction, making them specific markers of the oxidation state of esterified linoleic acid in triglycerides . This contrasts sharply with free hydroxyoctadecadienoic acids (HODEs) like 9-HODE and 13-HODE, which are products of free linoleic acid oxidation and exhibit distinct biological activities [1]. For example, 13(S)-HODE is a PPARγ ligand that decreases cell growth and DNA synthesis in Caco-2 cells, while 13(R)-HODE increases cell growth and activates BLT receptors [1]. Substituting with HODEs would thus report on a different, unrelated pool of lipid peroxidation and introduce confounding biological activities.

Lipidomics Oxidative Stress Biomarker Specificity

Reduced Isomer Complexity and Stability vs. Unstable Bis-Allylic Hydroperoxides

While Hydroxy Linoleins are a mixture of 132 possible isomers, they represent the stable, reduced end-products of the autoxidation pathway . This contrasts with the unstable bis-allylic hydroxy metabolites, such as 11-HODE, which is formed as a major product (59% R) during hepatic monooxygenase metabolism but is unstable and converts to 9(R,S)-HODE and 13(R,S)-HODE in acidic media [1]. The instability of such intermediates precludes their reliable quantification, whereas the stable Hydroxy Linolein mixture can be consistently analyzed and serves as a robust, albeit complex, biomarker.

Lipid Oxidation Metabolic Stability Analytical Chemistry

High-Impact Research and Industrial Application Scenarios for Hydroxy Linoleins


Quantification of Triglyceride Lipid Peroxidation in Lipoproteins and Biological Fluids

Hydroxy Linoleins are the preferred analytical standard for developing LC-MS/MS methods aimed at quantifying the extent of oxidative damage to triglyceride-rich lipoproteins (e.g., VLDL, chylomicrons) in plasma or serum. Their stability ensures reliable detection and quantification over time, directly supporting studies on atherosclerosis, metabolic syndrome, and the impact of dietary oxidized lipids [1].

Quality Control Marker for the Oxidative Status of Linoleic Acid-Rich Oils and Food Matrices

As the stable end-products of trilinolein autoxidation, Hydroxy Linoleins serve as a critical internal standard or reference material in the food industry for monitoring the oxidative deterioration of vegetable oils (e.g., safflower, sunflower) and lipid-containing foods. Their measurement provides a more reliable index of thermal or storage-induced damage compared to unstable hydroperoxide values .

Investigating the Enzymatic Reduction Pathways of Esterified Lipid Hydroperoxides

In enzymology studies, Hydroxy Linoleins are essential substrates or standards for characterizing the activity and specificity of peroxidases and reductases that act on esterified lipid hydroperoxides. Their use as the product standard enables accurate kinetic analyses of enzymes involved in detoxifying oxidized lipoprotein particles [2].

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